

# The Structure-Activity Relationship of Bromo-Substituted Phenethylamines: A Technical Guide

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## Compound of Interest

Compound Name:	5-Bromo-2-methoxyphenethylamine hydrobromide
CAS No.:	206559-44-6
Cat. No.:	B1273614

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of bromo-substituted phenethylamines. This class of compounds, most notably represented by 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been the subject of extensive research due to its potent and selective interaction with serotonin receptors, particularly the 5-HT<sub>2A</sub> subtype. Understanding the intricate relationship between the molecular structure of these compounds and their pharmacological activity is paramount for the rational design of novel ligands with tailored selectivity and functional profiles for therapeutic and research applications.

This guide provides a comprehensive overview of the key structural modifications that influence receptor affinity and efficacy, presents quantitative data in a clear, tabular format for comparative analysis, and details the experimental protocols necessary to evaluate these compounds. Furthermore, critical signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for SAR studies in this area.

## Core Structure-Activity Relationship Principles

The pharmacological profile of bromo-substituted phenethylamines is primarily dictated by three key structural regions: the phenyl ring, the ethylamine side chain, and the terminal amine.

- **Phenyl Ring Substitution:** The position of the bromine atom and the presence of other substituents, typically methoxy groups, are critical determinants of activity. The 2,5-dimethoxy substitution pattern is a hallmark of many potent 5-HT<sub>2A</sub> agonists. The bromine atom at the 4-position generally confers high affinity for the 5-HT<sub>2A</sub> receptor. Studies have shown that halogen substitution at the para position of the phenyl ring has a positive effect on binding affinity.<sup>[1][2]</sup>
- **Ethylamine Side Chain:** Modifications to the ethylamine side chain, such as alpha-methylation to form the corresponding amphetamine derivatives (e.g., DOB), can significantly alter the pharmacological profile, often increasing potency and duration of action.
- **Amine Substitution:** N-alkylation of the primary amine with small alkyl groups tends to decrease activity. However, the introduction of a larger N-benzyl substituent, particularly with a 2-methoxy group (NBOMe series), dramatically enhances affinity and potency at the 5-HT<sub>2A</sub> receptor, leading to some of the most potent agonists discovered to date.<sup>[3][4][5]</sup> This enhancement is attributed to additional interactions with the receptor binding pocket.<sup>[6]</sup>

## Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities ( $K_i$ ) and functional potencies ( $EC_{50}$ ) of a selection of bromo-substituted phenethylamines and their analogs at human 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub> receptors. Lower values indicate higher affinity and potency, respectively.

Table 1: Receptor Binding Affinities ( $K_i$ , nM) of Bromo-Substituted Phenethylamines

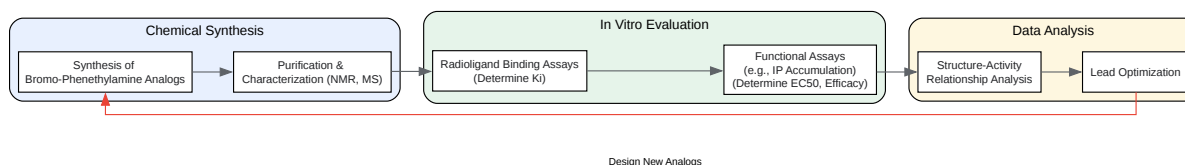
Compound	4-Substituent	N-Substituent	5-HT <sub>2A</sub> K <sub>i</sub> (nM)	5-HT <sub>2C</sub> K <sub>i</sub> (nM)	Reference
2C-B	Br	H	1.2	0.63	[7]
25B-NBOMe	Br	2-Methoxybenzyl	0.044	1.3	[7]
N-benzyl-2C-B	Br	Benzyl	2.1	11	[5]
N-(2-hydroxybenzyl)-2C-B	Br	2-Hydroxybenzyl	0.53	14	[5]
N-(2,3-methylenedioxybenzyl)-2C-B	Br	2,3-Methylenedioxybenzyl	0.29	29	[5]

Table 2: Functional Potencies (EC<sub>50</sub>, nM) and Efficacy (% of 5-HT max) of Bromo-Substituted Phenethylamines

Compound	4-Substituent	N-Substituent	5-HT <sub>2A</sub> EC <sub>50</sub> (nM)	5-HT <sub>2A</sub> Efficacy (%)	5-HT <sub>2C</sub> EC <sub>50</sub> (nM)	5-HT <sub>2C</sub> Efficacy (%)	Reference
2C-B	Br	H	1.2	101	0.63	98	[7]
N-benzyl-2C-B	Br	Benzyl	1.3	82	15	87	[5]
N-(2-hydroxybenzyl)-2C-B	Br	2-Hydroxybenzyl	0.074	88	31	85	[5]
N-(2,3-methylenedioxybenzyl)-2C-B	Br	2,3-Methylenedioxybenzyl	0.16	82	12	84	[5]

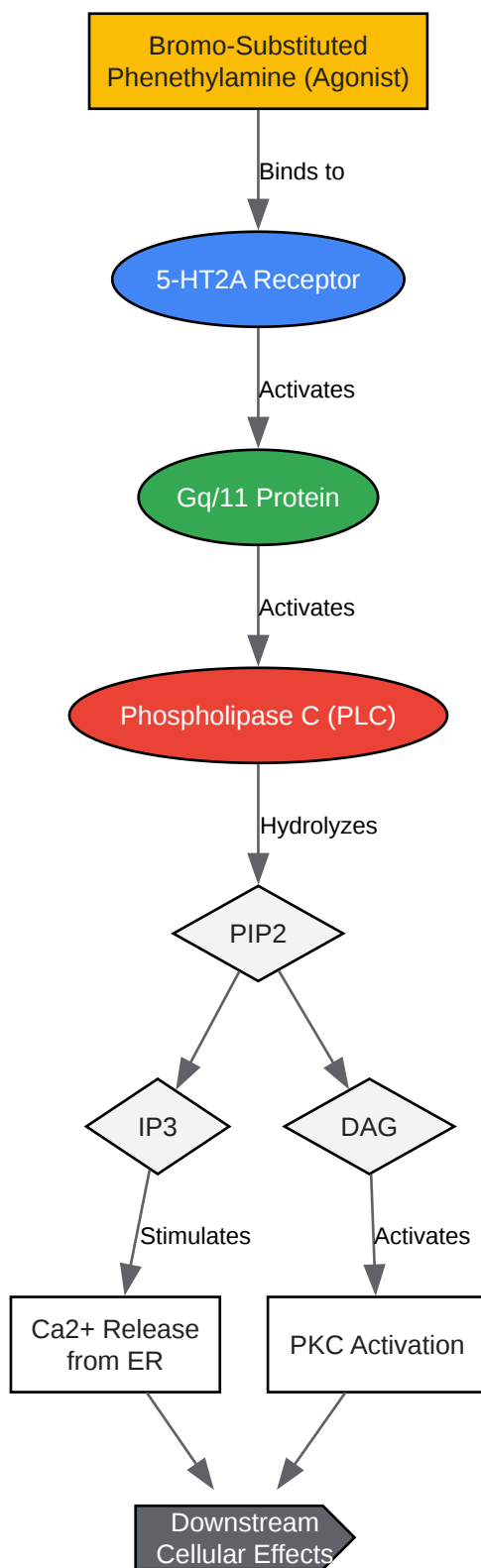
## Visualizing Key Pathways and Workflows

To better understand the mechanisms and processes involved in the study of bromo-substituted phenethylamines, the following diagrams have been generated using Graphviz.



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A typical workflow for structure-activity relationship studies.



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